molecular formula C8H9NO B13555849 2-(4-Methylpyridin-3-yl)acetaldehyde

2-(4-Methylpyridin-3-yl)acetaldehyde

Cat. No.: B13555849
M. Wt: 135.16 g/mol
InChI Key: HRGIXSVKBYVOFH-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-3-yl)acetaldehyde is an organic compound with a pyridine ring substituted with a methyl group at the 4-position and an acetaldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-3-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methylpyridine with acetaldehyde in the presence of an oxide catalyst . This method is efficient and yields the desired product with high selectivity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes as described above. The process is optimized for high yield and purity, often involving continuous flow setups to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-3-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: 2-(4-Methylpyridin-3-yl)acetic acid.

    Reduction: 2-(4-Methylpyridin-3-yl)ethanol.

    Substitution: 2-(4-Bromomethylpyridin-3-yl)acetaldehyde.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-3-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyridine ring can interact with biological receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-(4-methylpyridin-3-yl)acetaldehyde

InChI

InChI=1S/C8H9NO/c1-7-2-4-9-6-8(7)3-5-10/h2,4-6H,3H2,1H3

InChI Key

HRGIXSVKBYVOFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)CC=O

Origin of Product

United States

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